1-(Ethenesulfonyl)-2-(methylsulfanyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethenesulfonyl)-2-(methylsulfanyl)ethene is an organic compound characterized by the presence of both ethenesulfonyl and methylsulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethenesulfonyl)-2-(methylsulfanyl)ethene typically involves the reaction of ethenesulfonyl chloride with a methylsulfanyl-containing precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethenesulfonyl)-2-(methylsulfanyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
1-(Ethenesulfonyl)-2-(methylsulfanyl)ethene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Ethenesulfonyl)-2-(methylsulfanyl)ethene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 1,1-bis(methylsulfanyl)ethene
- Ethene, 1,1-bis(methylsulfonyl)-
- Ethene, 1,1’-[methylenebis(sulfonyl)]bis-
Comparison: 1-(Ethenesulfonyl)-2-(methylsulfanyl)ethene is unique due to the presence of both ethenesulfonyl and methylsulfanyl groups, which confer distinct reactivity and properties compared to similar compounds. For example, 1,1-bis(methylsulfanyl)ethene lacks the ethenesulfonyl group, resulting in different chemical behavior and applications .
Properties
CAS No. |
61442-07-7 |
---|---|
Molecular Formula |
C5H8O2S2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
1-ethenylsulfonyl-2-methylsulfanylethene |
InChI |
InChI=1S/C5H8O2S2/c1-3-9(6,7)5-4-8-2/h3-5H,1H2,2H3 |
InChI Key |
ZQDUHQOGNJWYHH-UHFFFAOYSA-N |
Canonical SMILES |
CSC=CS(=O)(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.